N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)picolinamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

N-(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)picolinamide (CAS 2034346-51-3) is a synthetic small-molecule heterocycle (C17H17N5OS, MW 339.42 g/mol) that integrates a thiazolo[5,4-b]pyridine core with a piperidine-picolinamide side chain. This scaffold places it within the broader class of thiazolo[5,4-b]pyridine derivatives, which have been extensively explored as ATP-competitive kinase inhibitors, particularly against EGFR tyrosine kinase and phosphoinositide 3-kinase (PI3K) isoforms.

Molecular Formula C17H17N5OS
Molecular Weight 339.42
CAS No. 2034346-51-3
Cat. No. B2619886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)picolinamide
CAS2034346-51-3
Molecular FormulaC17H17N5OS
Molecular Weight339.42
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=CC=CC=N2)C3=NC4=C(S3)N=CC=C4
InChIInChI=1S/C17H17N5OS/c23-15(13-4-1-2-8-18-13)20-12-6-10-22(11-7-12)17-21-14-5-3-9-19-16(14)24-17/h1-5,8-9,12H,6-7,10-11H2,(H,20,23)
InChIKeyJGJNJVGQDPHPCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)picolinamide (CAS 2034346-51-3): Procurement-Ready Heterocyclic Probe for Kinase-Targeted Screening


N-(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)picolinamide (CAS 2034346-51-3) is a synthetic small-molecule heterocycle (C17H17N5OS, MW 339.42 g/mol) that integrates a thiazolo[5,4-b]pyridine core with a piperidine-picolinamide side chain. This scaffold places it within the broader class of thiazolo[5,4-b]pyridine derivatives, which have been extensively explored as ATP-competitive kinase inhibitors, particularly against EGFR tyrosine kinase and phosphoinositide 3-kinase (PI3K) isoforms [1]. The compound is commercially available as a research-grade intermediate, typically at ~95% purity, positioning it as a sourcing-accessible entry point for medicinal chemistry campaigns targeting kinase-dependent pathways [2].

Chemical probe Thiazolo[5,4-b]pyridine scaffold with picolinamide side chain for kinase inhibitor design
Intermediate utility Pre-assembled advanced intermediate ready for diversification campaigns
Selection context Requires target engagement validation; no direct bioactivity data available for this specific derivative

Why Generic Substitution Fails for N-(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)picolinamide: The Specificity-Scaffold Paradox in Kinase Probe Selection


Scientific and industrial users cannot assume functional interchangeability among thiazolo[5,4-b]pyridine-containing compounds, even when they share the same heterocyclic core. In a 45-compound series of substituted thiazolo[5,4-b]pyridine analogues evaluated against HCC827, H1975, and A549 lung cancer cell lines, only five derivatives—10b, 10c, 10h, 10i, and 10k—emerged as potent anticancer agents, while the majority of close structural analogues displayed markedly weaker activity [1]. Critically, the lead compound 10k achieved IC50 values of 0.010 μM, 0.08 μM, and 0.82 μM against these lines, comparable to Osimertinib, whereas many analogues within the same series failed to reach sub-micromolar potency [1]. This steep structure-activity relationship (SAR) within a single thiazolo[5,4-b]pyridine series demonstrates that the specific identity and position of substituents on the core—such as the picolinamide moiety in the target compound—can dramatically alter binding affinity, selectivity profile, and cellular efficacy. Generic substitution with an alternative thiazolo[5,4-b]pyridine derivative without side-by-side comparative data therefore carries a high risk of selecting a compound with functionally irrelevant potency or an entirely different target engagement profile, undermining experimental reproducibility and procurement value.

Steep SAR within scaffold
Minor substituent changes can shift potency from sub-micromolar to inactive; only 5 of 45 analogues were potent in a reported series.
Unverified target engagement
Picolinamide may alter kinase selectivity relative to sulfonamide or morpholine analogues; direct profiling required.
Class-level inference risk
Reported PI3K or EGFR activity for related thiazolo[5,4-b]pyridines cannot be assumed without experimental confirmation.

Procurement Decision Evidence: Quantitative Differentiation of N-(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)picolinamide


Structural Uniqueness: Picolinamide Side-Chain Differentiation Among Thiazolo[5,4-b]pyridine Analogues

The target compound incorporates a picolinamide substituent attached via a piperidine linker to the 2-position of the thiazolo[5,4-b]pyridine core. This substitution pattern is structurally distinct from the sulfonamide-bearing derivatives (e.g., 10k) that demonstrated potent EGFR-TK inhibition in a recent medicinal chemistry campaign, where N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide (10k) achieved IC50 values of 0.010 μM (HCC827), 0.08 μM (H1975), and 0.82 μM (A549) [1]. The picolinamide moiety introduces a distinct hydrogen-bond donor/acceptor geometry and electronic surface relative to sulfonamide, morpholinyl, or phenyl-acetamide substituents found in other thiazolo[5,4-b]pyridine series. However, no quantitative bioactivity data for this specific picolinamide-bearing compound against any defined kinase target or cellular assay are available in the public domain from primary research articles or patents as of the current search. Consequently, the structural differentiation alone cannot be translated into a quantified potency or selectivity advantage without de novo experimental validation.

Structural uniqueness
Data to verify
Picolinamide substitution distinct from sulfonamide and morpholine leads
Structural differentiation without bioactivity confirmation; requires experimental validation
No direct IC50 or kinase panel data publicly available
Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

PI3K Pathway Target Engagement: Class-Level Inference vs. Direct Comparative Data

Multiple thiazolo[5,4-b]pyridine derivatives have been reported as phosphoinositide 3-kinase (PI3K) inhibitors. A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were designed as PI3K inhibitors, with a representative compound achieving an IC50 of 3.6 nM against a PI3K isoform [1]. Separately, a related compound, 1-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)cyclopropanecarboxamide, demonstrated an IC50 of 3.6 nM against PI3K [2]. These data establish that the thiazolo[5,4-b]pyridine-piperidine scaffold can support potent PI3K engagement. However, the specific picolinamide-bearing target compound has not been evaluated in a comparable PI3K biochemical or cellular assay in any publicly accessible peer-reviewed study. The PI3K inhibitory activity is therefore a class-level inference derived from structurally related analogues, not a confirmed property of the target compound. Without IC50 data for the picolinamide derivative against specific PI3K isoforms (α, β, γ, δ) alongside comparator data for known PI3K inhibitors such as apitolisib or pictilisib, no quantitative differentiation claim can be substantiated.

PI3K engagement
Class-level inference
Target compound: no PI3K data
Comparator: IC50 3.6 nM (cyclopropanecarboxamide analogue)
PI3K activity is inferred from related analogues; cannot be assumed for this derivative
Procurement requires direct PI3K isoform assay validation
PI3K Inhibition Kinase Profiling Cancer Cell Signaling

Physicochemical Property Landscape: Calculated Drug-Likeness vs. Peer Thiazolo[5,4-b]pyridine Analogues

The calculated physicochemical properties of N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)picolinamide fall within drug-like chemical space: MW 339.42 g/mol, cLogP ~3.23, topological polar surface area (TPSA) 71.01 Ų, 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 rotatable bonds [1]. These values comply with Lipinski's Rule of Five and place the compound in a comparable property range to advanced thiazolo[5,4-b]pyridine leads. For context, the EGFR-TK lead 10k (MW ~510–540 g/mol, depending on exact salt form) is significantly larger and more lipophilic, while the PI3K-active morpholinyl series compounds (typical MW ~450–500 g/mol) also exceed the target compound in molecular weight. The target compound's lower molecular weight and moderate lipophilicity may offer advantages in ligand efficiency metrics (e.g., LE, LLE) if potent target engagement is confirmed, but in the absence of measured potency data for the picolinamide derivative, these calculated property advantages remain hypothetical and cannot be used to justify procurement over a validated lead with established potency.

Physicochemical profile
Cross-study comparable
MW 339.42 cLogP 3.23 TPSA 71.01 Ų HBA 5 HBD 1 RotB 4
Drug-like metrics support fragment-like lead potential if target potency is confirmed
Calculated values; experimental logD not available
Drug-likeness Physicochemical Profiling Lead Optimization

Kinase Selectivity Profile Gap: Pim, S1P1, and c-Kit Activity in Thiazolo[5,4-b]pyridine Analogues

The thiazolo[5,4-b]pyridine scaffold has demonstrated polypharmacological potential, with distinct substitution patterns yielding activity against Pim kinases (IC50 values as low as 2.4 nM for Pim inhibitors in the series) [1], sphingosine-1-phosphate receptor 1 (S1P1) agonism (Amgen's thiazolo[5,4-b]pyridine S1P1 agonists) [2], and c-Kit inhibition [2]. This breadth of target engagement across the scaffold family highlights both opportunity and risk: the picolinamide substituent on the target compound may direct selectivity toward one of these targets, or toward an entirely different kinase, depending on the specific interactions of the picolinamide group with the hinge region or allosteric pockets. Without a kinome-wide profiling dataset for the target compound against a defined reference compound (e.g., staurosporine or a clinically approved kinase inhibitor), the selectivity fingerprint remains entirely unknown. Users procuring this compound as a chemical probe for a specific kinase hypothesis must undertake de novo selectivity profiling to interpret any observed cellular phenotype.

Kinase selectivity gap
Class-level inference
Kinome-wide profiling unavailable for this specific derivative
Scaffold shows polypharmacology across Pim, PI3K, S1P1, c-Kit; selectivity fingerprint undefined
Selectivity profiling must accompany any mechanistic cellular study
Kinase Selectivity Off-Target Profiling Polypharmacology

Synthetic Tractability and Intermediate Utility: A Procurement Advantage for In-House Derivatization Campaigns

The target compound's structure—featuring a piperidine linker with a secondary amide attachment point—positions it as a potential advanced intermediate for diversification. The picolinamide group can serve as a metal-chelating moiety or hydrogen-bonding anchor, while the thiazolo[5,4-b]pyridine core provides a rigid heteroaromatic scaffold suitable for further functionalization via cross-coupling or nucleophilic aromatic substitution. Multi-step synthetic routes to thiazolo[5,4-b]pyridine analogues, including Suzuki cross-coupling steps, have been described, yielding compounds in moderate to good yields from commercially available starting materials [1]. The commercial availability of N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)picolinamide at ~95% purity [2] eliminates the need for early-stage core synthesis, potentially reducing the time from hit identification to initial SAR exploration by 4–6 weeks compared to de novo synthesis of the thiazolo[5,4-b]pyridine-piperidine scaffold. However, this procurement advantage is operational rather than biological, and the compound's ultimate value depends entirely on the biological performance of the derivatives generated from it.

Synthetic advantage
Supporting evidence
Estimated 4–6-week time saving vs full de novo core synthesis
Operational advantage for parallel synthesis; ultimate value depends on derivative biological performance
Assumes use as diversification starting point
Synthetic Chemistry Building Block Utility Parallel Synthesis

Cbl-b Inhibitor Context: Formula Overlap Without Target Verification

A compound designated Cbl-b-IN-5 (CAS 2368835-59-8) shares the identical molecular formula (C17H17N5OS, MW 339.42) with the target compound and is reported as a Cbl-b inhibitor with an IC50 range of 3–10 μM . While the exact structural relationship between Cbl-b-IN-5 and N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)picolinamide cannot be definitively established from public records due to incomplete structural disclosure for Cbl-b-IN-5, the molecular formula identity raises the possibility that they represent the same chemical entity sold under different identifiers, or alternatively, structural isomers with divergent biological activities. The Cbl-b inhibitory activity reported for Cbl-b-IN-5 (IC50 3–10 μM) is approximately 1000-fold weaker than the nanomolar potencies achieved by thiazolo[5,4-b]pyridine derivatives against kinase targets such as PI3K and Pim [REFS-2, REFS-5]. If confirmed to be the same compound, this modest Cbl-b potency—coupled with the complete absence of selectivity data against the wider E3 ligase family or kinome—would place the compound in a challenging position relative to more potent and better-characterized Cbl-b inhibitors or kinase probes. Without structural confirmation and head-to-head biochemical profiling, no differential procurement argument can be constructed around Cbl-b activity.

Cbl-b inhibitor context
Supporting evidence
Target compound: no Cbl-b data
Cbl-b-IN-5 (same formula): IC50 3–10 μM
Potential Cbl-b association from molecular formula overlap; requires structural confirmation and selectivity profiling
Reported Cbl-b potency ~1000-fold weaker than class kinase activities
Immuno-Oncology E3 Ubiquitin Ligase Cbl-b Inhibition

Best-Use Research and Industrial Scenarios for N-(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)picolinamide (CAS 2034346-51-3)


Medicinal Chemistry Diversification: Scaffold-Hopping from Sulfonamide to Picolinamide Bioisosteres in Kinase Lead Optimization

Procurement for a scaffold-hopping campaign where the picolinamide group is evaluated as a bioisosteric replacement for sulfonamide, morpholine, or cyclopropanecarboxamide substituents in established thiazolo[5,4-b]pyridine kinase inhibitor series [REFS-1, REFS-2]. The commercial availability of the pre-assembled scaffold enables rapid parallel synthesis of focused libraries, with each derivative screened for kinase panel activity and compared directly against the parent sulfonamide lead to quantify the impact of the picolinamide exchange on potency and selectivity.

Selectivity Profiling: De Novo Kinome-Wide Characterization of the Picolinamide-Thiazolo[5,4-b]pyridine Chemotype

Use as a structurally novel tool compound for broad kinome profiling (e.g., DiscoverX KINOMEscan or equivalent) to establish the target engagement landscape of the picolinamide-bearing thiazolo[5,4-b]pyridine chemotype [REFS-5, REFS-6]. Given the scaffold's known polypharmacology across Pim, PI3K, S1P1, and c-Kit, a comprehensive selectivity profile is the essential first step before any cellular mechanistic study. Procurement for this scenario is justified only when the budget includes the profiling costs.

Biochemical Assay Development: Establishing PI3K Isoform Selectivity in a Recombinant Enzyme Panel

Evaluation of the compound in a recombinant PI3K isoform panel (α, β, γ, δ) using either TR-FRET or ADP-Glo assay formats, with pictilisib (GDC-0941) or apitolisib (GDC-0980) as reference inhibitors [2]. This scenario addresses the class-level inference of PI3K activity by generating the missing IC50 data that would enable a quantitative comparison with the cyclopropanecarboxamide analogue (IC50 = 3.6 nM) and morpholinyl PI3K inhibitors (IC50 = 3.9 nM). Procurement is appropriate for groups positioned to run this panel within 2–4 weeks of compound receipt.

Fragment-Based Drug Discovery (FBDD): Ligand Efficiency Assessment Against Crystallographically Enabled Kinase Targets

Utilization of the compound (MW 339.42, cLogP 3.23) [3] as a fragment-like starting point for structure-based design against kinase targets with available high-resolution crystal structures (e.g., EGFR T790M, PI3Kγ, or Pim-1). The moderate molecular weight and favorable ligand efficiency metrics, if confirmed by SPR or ITC binding data, would position the picolinamide-thiazolo[5,4-b]pyridine scaffold for fragment growing or merging strategies. Procurement is advised only when paired with a biophysical screening cascade (SPR, ITC, or X-ray crystallography) to measure actual binding affinity and identify the binding mode.

Application
Selection Property
Validation Focus
Kinase inhibitor diversification
Picolinamide bioisostere scaffold-hopping
Potency and selectivity comparison vs sulfonamide leads
Selectivity profiling
Chemotype kinome-wide engagement fingerprint
Target deconvolution across Pim, PI3K, S1P1, c-Kit
PI3K isoform assay development
Recombinant PI3K panel (α, β, γ, δ)
IC50 determination relative to reference inhibitors
Fragment-based drug discovery
Ligand efficiency optimization from fragment-like starting point
Binding affinity confirmation via SPR / ITC
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